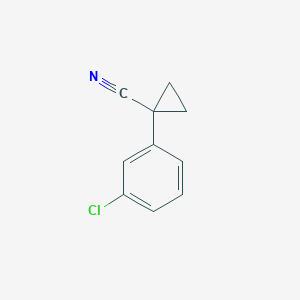

1-(3-Chlorophenyl)cyclopropanecarbonitrile

Description

Structure

2D Structure

Properties

IUPAC Name |

1-(3-chlorophenyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c11-9-3-1-2-8(6-9)10(7-12)4-5-10/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNLVTGCFXWYFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00569783 | |

| Record name | 1-(3-Chlorophenyl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00569783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124276-32-0 | |

| Record name | 1-(3-Chlorophenyl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00569783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(3-Chlorophenyl)cyclopropanecarbonitrile CAS number

An In-Depth Technical Guide to 1-(3-Chlorophenyl)cyclopropanecarbonitrile

CAS Number: 124276-32-0

This technical guide provides a comprehensive overview of this compound, a fine chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research. The document details its physicochemical properties, a probable synthetic route with a detailed experimental protocol, and its anticipated applications in drug discovery and development, particularly for neurological disorders.

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, its basic physicochemical properties can be summarized. These properties are crucial for its handling, formulation, and application in further research and development.

| Property | Value | Source |

| CAS Number | 124276-32-0 | |

| Molecular Formula | C₁₀H₈ClN | |

| Molecular Weight | 177.6 g/mol | |

| Appearance | Likely a colorless to pale yellow liquid or solid | Inferred from similar compounds |

| Purity | Typically available at ≥96% | |

| Storage | Room temperature |

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is via the phase-transfer catalyzed (PTC) alkylation of (3-Chlorophenyl)acetonitrile with 1,2-dibromoethane. This method is a common and effective way to construct the cyclopropane ring.

Proposed Synthetic Pathway

The synthesis involves the reaction of (3-Chlorophenyl)acetonitrile with 1,2-dibromoethane in the presence of a strong base and a phase-transfer catalyst. The catalyst facilitates the transfer of the base to the organic phase, where it deprotonates the acetonitrile, forming a carbanion that then undergoes intramolecular cyclization.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous 1-arylcyclopropanecarbonitriles.

Materials:

-

(3-Chlorophenyl)acetonitrile

-

1,2-Dibromoethane (BCE)

-

50% aqueous Sodium Hydroxide (NaOH) solution

-

Benzyltriethylammonium chloride (TEBAC) or other suitable phase-transfer catalyst

-

Dichloromethane or Benzene (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

5% aqueous Hydrochloric Acid (HCl)

Procedure:

-

To a stirred mixture of (3-Chlorophenyl)acetonitrile (50 mmol) and the phase-transfer catalyst (e.g., TEBAC, 1 mmol), add 1,2-dibromoethane.

-

To this mixture, add a 50% aqueous solution of NaOH dropwise at a controlled temperature to manage the exothermic reaction.

-

After the addition is complete, continue stirring the reaction mixture at the appropriate temperature for a specified time to ensure the completion of the reaction.

-

Monitor the reaction progress by Gas Chromatography (GC) to confirm the consumption of the starting material.

-

Upon completion, dilute the reaction mixture with water.

-

Extract the organic product with a suitable solvent like dichloromethane or benzene.

-

Wash the combined organic phase with a 5% aqueous HCl solution, followed by water.

-

Dry the organic layer over anhydrous MgSO₄.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting crude product by vacuum distillation to isolate this compound.

Applications in Drug Discovery and Development

The Role of the Cyclopropyl Moiety

The cyclopropyl group is a valuable component in modern drug design. Its incorporation into a molecule can confer several advantageous properties:

-

Metabolic Stability: The cyclopropyl ring is resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile and a longer in vivo half-life of a drug candidate.

-

Conformational Rigidity: The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation that is optimal for binding to its biological target, thereby enhancing potency and selectivity.

-

Improved Potency: The unique electronic properties of the cyclopropyl group can lead to stronger interactions with the target protein, resulting in increased biological activity.

Potential Therapeutic Areas

Given that this compound serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) targeting neurological disorders, it is likely to be a building block for drugs aimed at modulating neurotransmitter activity. This could have implications for the treatment of conditions such as:

-

Depression

-

Anxiety

-

Epilepsy

The 3-chlorophenyl group is also a common feature in many centrally acting drugs, further suggesting the potential of its derivatives in neuroscience.

Experimental Workflow for Drug Discovery

The following diagram illustrates a general workflow for the utilization of this compound in a drug discovery program.

Caption: A generalized workflow for drug discovery.

Conclusion

This compound is a valuable chemical intermediate with considerable potential for the development of novel therapeutics, particularly in the area of neurological disorders. Its synthesis can be achieved through established methods like phase-transfer catalyzed alkylation. The incorporation of the cyclopropyl moiety is a key feature that can enhance the pharmacological properties of drug candidates. Further research into the synthesis of derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic potential of this compound.

An In-Depth Technical Guide on 1-(3-Chlorophenyl)cyclopropanecarbonitrile: Molecular Weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed breakdown of the molecular weight of 1-(3-Chlorophenyl)cyclopropanecarbonitrile, a compound of interest in pharmaceutical synthesis. The information is presented to be a clear and concise resource for laboratory and research applications.

Molecular Composition and Weight

The molecular formula for this compound is C₁₀H₈ClN.[1][2][3] The molecular weight is a sum of the atomic weights of its constituent atoms.

To calculate the molecular weight, the number of atoms of each element is multiplied by the element's atomic weight. The standard atomic weights for Carbon, Hydrogen, Chlorine, and Nitrogen are approximately:

The calculation based on the molecular formula is detailed in the table below.

| Element | Symbol | Count | Atomic Weight (amu) | Total Weight (amu) |

| Carbon | C | 10 | 12.011 | 120.11 |

| Hydrogen | H | 8 | 1.008 | 8.064 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Total | 177.634 |

The calculated molecular weight of this compound is 177.634 g/mol . This value is consistent with commercially available product specifications, which list the molecular weight as 177.6 g/mol or 177.63 g/mol .[1][14]

Experimental Protocols

The determination of molecular weight for a known chemical structure like this compound is a theoretical calculation based on standard atomic weights established by IUPAC. Experimental verification can be performed using mass spectrometry, which would provide a mass-to-charge ratio confirming the calculated molecular mass. However, for the purpose of this guide, detailed experimental protocols for mass spectrometry are not included as the focus is on the foundational molecular weight.

Logical Relationships in Molecular Weight Calculation

The relationship between a chemical formula and its molecular weight is a direct summation, as illustrated by the diagram below. This workflow is fundamental to stoichiometry and other core chemical calculations.

Caption: Workflow for calculating molecular weight.

References

- 1. calpaclab.com [calpaclab.com]

- 2. pschemicals.com [pschemicals.com]

- 3. SDS of this compound, Safety Data Sheets, CAS 124276-32-0 - chemBlink [ww.chemblink.com]

- 4. byjus.com [byjus.com]

- 5. Atomic/Molar mass [westfield.ma.edu]

- 6. youtube.com [youtube.com]

- 7. quora.com [quora.com]

- 8. Hydrogen - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 11. quora.com [quora.com]

- 12. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 13. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

- 14. This compound [myskinrecipes.com]

An In-depth Technical Guide to 1-(3-Chlorophenyl)cyclopropanecarbonitrile: Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Chlorophenyl)cyclopropanecarbonitrile is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of dual serotonin and norepinephrine reuptake inhibitors (SNRIs). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed experimental protocol for its synthesis, and its significance in the development of therapeutics for neurological disorders. The document further explores the signaling pathways influenced by drugs derived from this compound, offering valuable insights for researchers in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound possesses a unique molecular architecture, featuring a cyclopropane ring substituted with a nitrile group and a 3-chlorophenyl group at the same carbon atom. This structure imparts specific steric and electronic properties that are crucial for its reactivity and biological applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 124276-32-0 | [1][2][3] |

| Molecular Formula | C₁₀H₈ClN | [1][2][3] |

| Molecular Weight | 177.63 g/mol | [1][2] |

| Boiling Point | 316.5°C at 760 mmHg | [1] |

| Physical Form | Solid | |

| Storage | Room temperature, sealed in a dry environment | [4] |

Note: Some physical properties are calculated values and should be considered as estimates.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the cyclopropanation of 3-chlorophenylacetonitrile with 1,2-dibromoethane. This reaction is typically facilitated by a strong base in the presence of a phase-transfer catalyst.

Experimental Protocol: Phase-Transfer Catalysis Method

This protocol outlines a laboratory-scale synthesis of this compound.

Materials:

-

3-Chlorophenylacetonitrile

-

1,2-Dibromoethane

-

50% Aqueous Sodium Hydroxide (NaOH) solution

-

Benzyltriethylammonium chloride (TEBAC) or similar phase-transfer catalyst

-

Toluene

-

Dichloromethane

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

Saturated Brine Solution

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 3-chlorophenylacetonitrile and a catalytic amount of benzyltriethylammonium chloride.

-

Addition of Reactants: To the stirred mixture, add 1,2-dibromoethane.

-

Base Addition: Slowly add 50% aqueous sodium hydroxide solution to the reaction mixture via the dropping funnel. The addition should be controlled to manage the exothermic nature of the reaction.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane or toluene. Combine the organic layers.

-

Washing: Wash the combined organic layers with deionized water and then with a saturated brine solution to remove any remaining inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure product.

Figure 1: General workflow for the synthesis of this compound.

Application in Drug Development: A Precursor to SNRIs

This compound is a crucial building block in the synthesis of several antidepressant drugs, most notably milnacipran and its more active enantiomer, levomilnacipran.[5][6][7] These drugs are classified as Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).

Mechanism of Action of Derived SNRIs

SNRIs function by inhibiting the reuptake of two key neurotransmitters, serotonin (5-HT) and norepinephrine (NE), from the synaptic cleft back into the presynaptic neuron.[5][8][9][10] This inhibition is achieved by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET).[8] The resulting increase in the extracellular concentrations of serotonin and norepinephrine enhances neurotransmission. This dual action is believed to be responsible for their efficacy in treating major depressive disorder and other conditions like anxiety and chronic pain.[8][10]

Signaling Pathway of SNRI Action

The therapeutic effects of SNRIs are mediated through the modulation of complex downstream signaling cascades initiated by the increased availability of serotonin and norepinephrine in the synapse.

-

Presynaptic Action: SNRIs bind to and inhibit SERT and NET on the presynaptic neuron.[8] This action prevents the reuptake of serotonin and norepinephrine from the synaptic cleft.

-

Increased Neurotransmitter Levels: The blockage of reuptake leads to an accumulation of serotonin and norepinephrine in the synapse.

-

Postsynaptic Receptor Activation: The elevated levels of these neurotransmitters lead to increased activation of postsynaptic serotonin (5-HT) and adrenergic receptors.

-

Downstream Signaling: Activation of these G-protein coupled receptors initiates intracellular signaling cascades. For example, some serotonin receptors are coupled to Gq proteins, which activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, modulate the activity of protein kinase C (PKC) and intracellular calcium levels. Other serotonin and adrenergic receptors are coupled to Gs or Gi proteins, which respectively stimulate or inhibit adenylyl cyclase, altering cyclic AMP (cAMP) levels and the activity of protein kinase A (PKA).

-

Therapeutic Effect: The long-term effects of these signaling changes are thought to involve alterations in gene expression and neuroplasticity, which contribute to the antidepressant and anxiolytic effects of SNRIs.

Figure 2: Simplified signaling pathway of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry. Its unique structure allows for the efficient synthesis of complex molecules like milnacipran and levomilnacipran. A thorough understanding of its synthesis, properties, and the biological pathways of its derivatives is essential for the development of new and improved therapeutics for a range of neurological and psychiatric disorders. This guide provides a foundational resource for researchers and professionals working in this critical area of drug discovery.

References

- 1. This compound [myskinrecipes.com]

- 2. medkoo.com [medkoo.com]

- 3. pschemicals.com [pschemicals.com]

- 4. covethouse.eu [covethouse.eu]

- 5. New Serotonin-Norepinephrine Reuptake Inhibitors and Their Anesthetic and Analgesic Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2011158249A1 - Process for preparation of milnacipran intermediate and its use in preparation of pure milnacipran - Google Patents [patents.google.com]

- 7. Milnacipran hydrochloride intermediate and its preparation method and application - Eureka | Patsnap [eureka.patsnap.com]

- 8. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. psychscenehub.com [psychscenehub.com]

An In-depth Technical Guide to 1-(3-Chlorophenyl)cyclopropane-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(3-Chlorophenyl)cyclopropane-1-carbonitrile, a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its role in the development of novel therapeutic agents.

Chemical Identity and Properties

1-(3-Chlorophenyl)cyclopropane-1-carbonitrile is a substituted cyclopropane derivative. The presence of the cyclopropyl ring, a bioisostere for other chemical groups, often enhances metabolic stability and binding affinity in drug candidates. The nitrile group is a versatile functional group in organic synthesis and is present in numerous pharmaceuticals.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value |

| IUPAC Name | 1-(3-Chlorophenyl)cyclopropane-1-carbonitrile |

| Synonyms | 1-(3-chlorophenyl)cyclopropanecarbonitrile |

| CAS Number | 124276-32-0[1] |

| Molecular Formula | C₁₀H₈ClN[1] |

| Molecular Weight | 177.63 g/mol |

| Purity | Typically ≥96%[1] |

| Storage | Room temperature[1] |

Table 2: Predicted Spectroscopic Data

Note: Experimental spectral data for this specific compound is not widely available in public databases. The following are predicted chemical shifts based on the analysis of structurally similar compounds.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Aromatic Protons (4H): δ 7.20-7.50 ppm (multiplet) | Quaternary Carbon (Ar-C): δ 135-140 ppm |

| Cyclopropyl Methylene Protons (4H): δ 1.40-1.80 ppm (two multiplets, diastereotopic) | Aromatic CH Carbons: δ 125-130 ppm |

| Quaternary Carbon (C-CN): δ 15-20 ppm | |

| Nitrile Carbon (CN): δ 120-125 ppm | |

| Cyclopropyl Methylene Carbons (CH₂): δ 15-25 ppm |

Synthesis of 1-(3-Chlorophenyl)cyclopropane-1-carbonitrile

The synthesis of 1-aryl-1-cyanocyclopropanes is commonly achieved via the cyclopropanation of the corresponding arylacetonitrile. A robust and widely used method is phase-transfer catalysis (PTC), which facilitates the reaction between the organic substrate and an aqueous base using a catalyst to shuttle the reactive species across the phase boundary. This method is advantageous due to its mild conditions and the use of inexpensive reagents.

Proposed Synthetic Workflow

The logical workflow for the synthesis is outlined below. It involves the deprotonation of 3-chlorophenylacetonitrile at the interface of an organic and a concentrated aqueous basic phase, followed by a nucleophilic attack on 1,2-dibromoethane in a double S(_N)2 reaction to form the cyclopropane ring.

Caption: Proposed synthesis workflow for 1-(3-Chlorophenyl)cyclopropane-1-carbonitrile.

Experimental Protocol (Representative)

This protocol is a representative procedure based on established methods for the phase-transfer catalyzed synthesis of similar aryl cyclopropanecarbonitriles.

Materials:

-

3-Chlorophenylacetonitrile

-

1,2-Dibromoethane

-

Sodium Hydroxide (NaOH), 50% aqueous solution

-

Benzyltriethylammonium chloride (TEBA) or other suitable phase-transfer catalyst

-

Toluene or another suitable organic solvent

-

Diethyl ether or other extraction solvent

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware for reflux, extraction, and purification

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3-chlorophenylacetonitrile (1.0 eq.), toluene, and the phase-transfer catalyst (e.g., TEBA, 0.05 eq.).

-

With vigorous stirring, add the 50% aqueous sodium hydroxide solution (approx. 5-10 eq.).

-

Add 1,2-dibromoethane (1.5-2.0 eq.) to the mixture.

-

Heat the reaction mixture to 50-60 °C and maintain vigorous stirring for 4-6 hours, or until TLC or GC analysis indicates the consumption of the starting material.

-

After cooling to room temperature, dilute the mixture with water and transfer it to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether or toluene (2 x volume of the organic layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure 1-(3-chlorophenyl)cyclopropane-1-carbonitrile.

Applications in Drug Development and Research

1-(3-Chlorophenyl)cyclopropane-1-carbonitrile serves as a valuable building block in medicinal chemistry. Its structural motifs are found in various biologically active compounds.

-

Pharmaceutical Intermediates: This compound is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders. It is used in the development of drugs intended to modulate neurotransmitter activity, which may be beneficial in treating conditions like depression and anxiety.

-

Protein Degrader Building Blocks: It is classified as a building block for protein degraders, a novel class of therapeutics that harness the cell's natural protein disposal systems to eliminate disease-causing proteins.[1]

-

Agrochemical Research: The unique structure of this compound is also utilized in agrochemical research for creating new pesticides and herbicides with potentially improved efficacy and better environmental profiles.

The incorporation of the cyclopropyl group can confer several advantageous properties to a drug molecule, including:

-

Increased metabolic stability

-

Enhanced potency

-

Improved membrane permeability

-

Reduced off-target effects

-

Favorable conformational rigidity for receptor binding

References

The Rising Potential of Chlorophenyl-Substituted Cyclopropanes in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a small, strained three-membered carbocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique conformational rigidity and electronic properties offer significant advantages in drug design, including enhanced metabolic stability, improved potency, and reduced off-target effects.[1][2] When substituted with a chlorophenyl group, these molecules gain further modulation of their physicochemical and biological properties, making them attractive candidates for a wide range of therapeutic applications. This technical guide provides an in-depth analysis of the synthesis, biological activities, and mechanisms of action of chlorophenyl-substituted cyclopropanes, offering a valuable resource for researchers in the field.

Synthetic Strategies for Chlorophenyl-Substituted Cyclopropanes

The construction of the chlorophenyl-substituted cyclopropane framework can be achieved through various synthetic methodologies. Key approaches include cobalt-catalyzed cyclopropanation and reactions involving Grignard reagents.

Cobalt-Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide

A notable method for the synthesis of functionalized cyclopropanes involves the cobalt-catalyzed reaction of phenyl vinyl sulfide. This approach allows for the scalable production of cyclopropane scaffolds that can be further derivatized.

Experimental Protocol: Cobalt-Catalyzed Cyclopropanation

Materials:

-

Phenyl vinyl sulfide

-

Diazo compound (e.g., ethyl diazoacetate)

-

Cobalt(II) catalyst (e.g., Co(II)-porphyrin complex)

-

Anhydrous solvent (e.g., dichloromethane, THF)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a solution of the cobalt(II) catalyst in the anhydrous solvent under an inert atmosphere, add the phenyl vinyl sulfide.

-

Slowly add the diazo compound to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction and remove the solvent under reduced pressure.

-

Purify the resulting cyclopropane derivative using column chromatography on silica gel.

This generalized protocol is based on principles of cobalt-catalyzed cyclopropanation and should be optimized for specific substrates and catalysts.

Grignard Reaction-Based Synthesis

Grignard reactions are a powerful tool for forming carbon-carbon bonds and can be employed in the synthesis of chlorophenyl-substituted cyclopropane precursors. For instance, the reaction of a cyclopropyl Grignard reagent with a chlorophenyl-containing electrophile can yield the desired scaffold.

Experimental Protocol: Grignard Reaction for Ketone Synthesis

Materials:

-

Magnesium turnings

-

Cyclopropyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

2-Chlorobenzonitrile

-

Aqueous acid (e.g., HCl)

Procedure:

-

Activate the magnesium turnings in a flame-dried flask under an inert atmosphere.

-

Add a solution of cyclopropyl bromide in the anhydrous solvent to initiate the formation of the Grignard reagent (cyclopropylmagnesium bromide).

-

Once the Grignard reagent is formed, cool the reaction mixture and slowly add a solution of 2-chlorobenzonitrile in the same solvent.

-

After the addition is complete, allow the reaction to proceed at room temperature or with gentle heating.

-

Quench the reaction by carefully adding aqueous acid.

-

Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.

-

Purify the resulting 2-chlorophenyl cyclopropyl ketone by distillation or column chromatography.

This protocol is a general representation of a Grignard reaction with a nitrile and should be adapted for specific experimental conditions.

Biological Activities of Chlorophenyl-Substituted Cyclopropanes

Chlorophenyl-substituted cyclopropanes have demonstrated a diverse range of biological activities, including antimicrobial, antifungal, and herbicidal effects.

Antimicrobial and Antifungal Activity

Several studies have highlighted the potential of compounds containing both chlorophenyl and cyclopropane moieties as antimicrobial and antifungal agents. The mechanism of action for some antifungal derivatives involves the inhibition of cytochrome P450 51 (CYP51), an essential enzyme in the ergosterol biosynthesis pathway of fungi.[3][4]

Table 1: Antimicrobial and Antifungal Activity of Selected Chlorophenyl-Substituted and Related Compounds

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| F5 | Staphylococcus aureus | 64 | [5] |

| F5 | Escherichia coli | 128 | [5] |

| F9 | Staphylococcus aureus | 32 | [5] |

| F9 | Escherichia coli | 64 | [5] |

| F31 | Escherichia coli | 64 | [5] |

| F45 | Escherichia coli | 32 | [5] |

| F53 | Staphylococcus aureus | 32 | [5] |

| F53 | Escherichia coli | 128 | [5] |

| F8 | Candida albicans | 16 | [6] |

| F24 | Candida albicans | 16 | [6] |

| F42 | Candida albicans | 16 | [6] |

| 7c | S. typhi | 8.50 µM | [7] |

| 7c | E. coli | 11.59 µM | [7] |

| 7c | K. pneumonae | 9.10 µM | [7] |

| 7c | P. aeruginosa | 10.22 µM | [7] |

| 7c | B. subtilis | 12.42 µM | [7] |

| 7c | S. aureus | 11.04 µM | [7] |

| SM-5 | Staphylococcus strains | 7.81 | [8] |

Note: The compounds listed are derivatives containing cyclopropane and/or chlorophenyl groups. Data for specific chlorophenyl-substituted cyclopropanes should be further investigated.

Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

-

Test compounds

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Inoculum suspension standardized to 0.5 McFarland

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism.

-

Add the inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

-

Include positive (microorganism only) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Herbicidal Activity

Certain cyclopropane derivatives exhibit herbicidal properties by inhibiting ketol-acid reductoisomerase (KARI), a key enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway in plants.[9] This pathway is absent in animals, making KARI an attractive target for the development of selective herbicides.

Table 2: Herbicidal Activity of Selected Cyclopropane Derivatives

| Compound ID | Target Plant | IC₅₀ (µM) | Reference |

| D17 | Duckweed | 20.5 | [2] |

| D20 | Duckweed | 14.2 | [2] |

| D22 | Duckweed | 24.0 | [2] |

| D26 | Duckweed | 8.7 | [2] |

| V-7 | Arabidopsis thaliana roots | 45-fold lower than halauxifen-methyl | [10] |

Note: The compounds listed are cyclopropane derivatives; specific data for chlorophenyl-substituted cyclopropanes as herbicides should be further explored.

Experimental Protocol: KARI Inhibition Assay

Materials:

-

Purified KARI enzyme

-

Substrate (e.g., 2-acetolactate)

-

Cofactor (NADPH)

-

Test inhibitor (chlorophenyl-substituted cyclopropane)

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

Spectrophotometer

Procedure:

-

In a cuvette, prepare a reaction mixture containing the assay buffer, NADPH, and the KARI enzyme.

-

Add the test inhibitor at various concentrations and pre-incubate for a defined period.

-

Initiate the reaction by adding the substrate (2-acetolactate).

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

-

Calculate the initial reaction rates and determine the IC₅₀ value of the inhibitor.

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and pathways affected by chlorophenyl-substituted cyclopropanes is crucial for rational drug design and development.

Inhibition of Fungal Ergosterol Biosynthesis via CYP51

The ergosterol biosynthesis pathway is essential for maintaining the integrity and function of fungal cell membranes.[11][12] Azole antifungals, and potentially some chlorophenyl-substituted cyclopropane derivatives, act by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which catalyzes a critical step in this pathway.[3] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting fungal cell growth.[13]

Inhibition of the fungal ergosterol biosynthesis pathway by targeting CYP51.

Inhibition of Plant Branched-Chain Amino Acid Biosynthesis via KARI

The branched-chain amino acids (BCAAs) valine, leucine, and isoleucine are essential for protein synthesis in plants. The BCAA biosynthesis pathway is a target for several herbicides.[14] Chlorophenyl-substituted cyclopropanes with herbicidal activity may act by inhibiting ketol-acid reductoisomerase (KARI), the second enzyme in this pathway.[9] Inhibition of KARI disrupts the production of BCAAs, leading to plant growth inhibition and death.[15]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and functional characterization of the CYP51 gene from the yeast Xanthophyllomyces dendrorhous that is involved in ergosterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. repository.pastic.gov.pk [repository.pastic.gov.pk]

- 8. Anti-MRSA activity of chlorophenyl pyrrolo benzodiazepines compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Branched-Chain Amino Acid Metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bacterial Branched-Chain Amino Acid Biosynthesis: Structures, Mechanisms, and Drugability - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 1-(3-Chlorophenyl)cyclopropanecarbonitrile Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide a comprehensive overview of the potential therapeutic targets of derivatives of 1-(3-Chlorophenyl)cyclopropanecarbonitrile. However, a thorough review of the current scientific literature reveals that while this compound is utilized as a key intermediate in the synthesis of pharmaceutical compounds, particularly for neurological disorders, there is a notable lack of publicly available research on the specific biological activities and therapeutic targets of its direct derivatives.[1]

Therefore, this guide will address the topic by exploring the therapeutic targets of structurally related compounds, providing a scientifically grounded framework for potential future research and development of novel derivatives from this compound. The compound itself is recognized as a building block for introducing cyclopropyl groups into more complex molecules to enhance their biological activity and stability.[1]

Contextual Analysis: Therapeutic Avenues of Structurally Related Compounds

To extrapolate potential therapeutic applications, we will examine two classes of compounds that share key structural motifs with derivatives that could be synthesized from this compound:

-

Phenylcyclopropane Carboxamide Derivatives: These compounds share the core cyclopropane ring attached to a phenyl group and have been investigated for their anticancer properties.

-

Arylpiperazine Derivatives with a 3-Chlorophenyl Moiety: These compounds possess the 3-chlorophenyl group and are known to interact with neurological targets.

Potential Therapeutic Target Class 1: Kinases in Oncology

Recent research into compounds with a 1-phenylcyclopropane carboxamide scaffold has identified them as potential anticancer agents.[2][3] A key target in this area is Interleukin-2-Inducible T-cell Kinase (ITK) , a crucial enzyme in T-cell signaling pathways.[2] Dysregulation of ITK is implicated in the development of T-cell-mediated diseases and cancers.[2]

Signaling Pathway

The following diagram illustrates a simplified T-cell receptor signaling pathway, highlighting the role of ITK as a therapeutic target.

Caption: Simplified ITK signaling pathway in T-cells.

Quantitative Data

Studies on novel 1-phenyl-N'-(3-phenylacryloyl)cyclopropane carbohydrazide derivatives have shown promising results in terms of their potential to act as ITK inhibitors and exhibit cytotoxic effects against malignant cell lines.[2]

| Compound Class | Target | Activity | Cell Line | IC50 Values | Reference |

| 1-Phenylcyclopropane Carboxamide Derivatives | ITK | Favorable docking scores compared to Ibrutinib. | Malignant Cell Lines | Good IC50 values (specific values not detailed in the abstract). | [2] |

| 1-Phenylcyclopropane Carboxamide Derivatives | Proliferation | Effective inhibition of proliferation. | U937 (human myeloid leukaemia) | Not specified. | [3] |

Experimental Protocols

General Protocol for Kinase Inhibition Assay (e.g., ITK Assay)

This protocol provides a general framework. Specific concentrations, incubation times, and reagents would need to be optimized for this compound derivatives.

-

Objective: To determine the in vitro inhibitory activity of test compounds against a specific kinase.

-

Materials: Recombinant human ITK enzyme, appropriate substrate (e.g., a peptide with a tyrosine residue), ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds dissolved in DMSO, 96-well plates, detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the assay buffer, the ITK enzyme, and the test compound solution.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity. In the case of an ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then measured via a luciferase-based reaction.

-

Data from a known inhibitor (e.g., Ibrutinib) should be used as a positive control.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Potential Therapeutic Target Class 2: Serotonin Receptors in Neurology

The 3-chlorophenyl moiety is a key feature in several neurologically active compounds. For instance, 1-(3-chlorophenyl)piperazine is a metabolite of the antidepressant trazodone and functions as a serotonergic agonist.[4] This suggests that derivatives of this compound could potentially be designed to modulate serotonin receptors, such as 5-HT1A and 5-HT7, which are implicated in depression and other mood disorders.[4]

Signaling Pathway

The diagram below illustrates a simplified overview of serotonin receptor signaling and its modulation.

Caption: Serotonin neurotransmission and receptor interaction.

Quantitative Data

Research on trazodone analogues containing the 3-chlorophenylpiperazine moiety has quantified their affinity for serotonin receptors.

| Compound | Target | Affinity (Ki, nM) | Activity | Reference |

| 2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)-[1][2][5]triazolo[4,3-a]pyridin-3(2H)-one (7a) | 5-HT1A Receptor | High Affinity (specific Ki not in abstract) | Ligand | [4] |

| Trazodone Analogue (7b) | 5-HT1A / 5-HT7 Receptors | Dual Affinity | Ligand | [4] |

Experimental Protocols

General Protocol for Radioligand Receptor Binding Assay

This protocol provides a general method for assessing the binding affinity of test compounds to a specific receptor.

-

Objective: To determine the affinity (Ki) of a test compound for a specific receptor (e.g., 5-HT1A).

-

Materials: Cell membranes expressing the receptor of interest, a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A), scintillation fluid, buffer solutions, test compounds in DMSO, filter plates, and a scintillation counter.

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, incubate the cell membranes, the radioligand, and the test compound (or buffer for total binding, or a high concentration of a known ligand for non-specific binding) for a set time at a specific temperature to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a filter plate, which traps the membranes with bound radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the amount of bound radioligand by measuring the radioactivity in a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound by plotting the percentage of specific binding against the compound concentration.

-

Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand.

-

Synthesis and Future Directions

The synthesis of novel derivatives from this compound could proceed through various chemical modifications of the nitrile group. For instance, hydrolysis of the nitrile to a carboxylic acid or a carboxamide would open up numerous possibilities for further derivatization, such as amide coupling reactions to generate a diverse library of compounds for screening.[3]

The following workflow illustrates a potential path for the discovery of new therapeutic agents starting from this compound.

Caption: A potential drug discovery workflow.

Conclusion

While direct evidence for the therapeutic targets of this compound derivatives is currently lacking in the scientific literature, the analysis of structurally related compounds provides compelling directions for future research. The presence of the phenylcyclopropane and chlorophenyl moieties suggests that derivatives could be rationally designed to target kinases involved in cancer, such as ITK, or serotonin receptors relevant to neurological disorders. The experimental protocols and workflows outlined in this guide offer a foundational framework for researchers to synthesize and evaluate novel compounds derived from this versatile chemical intermediate.

References

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Role of the Cyclopropanecarbonitrile Moiety in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of small, strained ring systems has become a cornerstone of modern drug design, offering a powerful tool to modulate physicochemical and pharmacological properties. Among these, the cyclopropanecarbonitrile moiety has emerged as a privileged scaffold, imparting a unique combination of conformational rigidity, metabolic stability, and potent biological activity. This technical guide provides an in-depth review of the synthesis, biological evaluation, and therapeutic applications of cyclopropanecarbonitrile derivatives, with a focus on their roles as enzyme inhibitors in diabetes and osteoporosis, as well as their potential in antiviral and anticancer therapies.

The Cyclopropanecarbonitrile Scaffold: A Gateway to Enhanced Drug Properties

The cyclopropane ring, with its unique electronic and steric properties, offers several advantages in drug design. Its rigid structure can lock a molecule into a bioactive conformation, enhancing binding affinity for its biological target. Furthermore, the high s-character of its C-C bonds contributes to increased metabolic stability by rendering it less susceptible to enzymatic degradation. The addition of a nitrile group introduces a polar and synthetically versatile handle, capable of participating in key interactions with biological targets, such as hydrogen bonding and covalent bond formation.

Therapeutic Applications of Cyclopropanecarbonitrile Derivatives

The versatility of the cyclopropanecarbonitrile scaffold has led to its exploration in a wide range of therapeutic areas. This section will delve into its application in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4) and Cathepsin K, as well as its emerging role in antiviral and anticancer drug discovery.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release, thereby lowering blood glucose levels. Several cyclopropanecarbonitrile-containing compounds have been developed as potent and selective DPP-4 inhibitors.

Mechanism of Action: The nitrile group of these inhibitors forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of DPP-4. The cyclopropyl group often occupies a hydrophobic pocket, contributing to the inhibitor's potency and selectivity.

Quantitative Data for DPP-4 Inhibitors:

| Compound ID | Modification | IC50 (nM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) | Reference |

| Vildagliptin Analog | Adamantyl group | 19 | >1000 | >1000 | [1] |

| Compound 1 | 4-benzylpiperidine | 1600 | - | - | [1] |

| Compound 2 | 2-benzylpyrrolidine | 300 | - | - | [1] |

| Compound 3 | phenethyl-piperazine | 1200 | - | - | [1] |

| Compound 4 | 4-amino-1-benzylpiperidine | 4000 | - | - | [1] |

Experimental Protocols:

-

Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (Key Intermediate): A common synthetic route involves the reaction of L-proline with chloroacetyl chloride, followed by the conversion of the carboxylic acid to a nitrile via an amide intermediate.[2]

-

In Vitro DPP-4 Inhibition Assay: The inhibitory activity of compounds against DPP-4 is typically determined using a fluorometric assay.[1][3] The assay measures the cleavage of a fluorogenic substrate, such as Gly-Pro-AMC (glycyl-prolyl-7-amino-4-methylcoumarin), by the enzyme. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory potency.

Experimental Workflow for DPP-4 Inhibition Assay:

Caption: Workflow for in vitro DPP-4 inhibition assay.

Cathepsin K Inhibitors for Osteoporosis

Cathepsin K is a cysteine protease predominantly expressed in osteoclasts and is a key enzyme in bone resorption.[4] Inhibition of Cathepsin K is a promising therapeutic strategy for the treatment of osteoporosis and other bone-related disorders. Odanacatib, a well-known Cathepsin K inhibitor, features a cyclopropanecarbonitrile moiety.

Mechanism of Action: The nitrile group of these inhibitors interacts with the catalytic cysteine residue (Cys25) in the active site of Cathepsin K, forming a reversible covalent thioimidate adduct. The surrounding moieties of the inhibitor occupy hydrophobic pockets (S1, S2, and S3) of the enzyme, contributing to its high affinity and selectivity.

Quantitative Data for Cathepsin K Inhibitors:

| Compound ID | Modification | Ki,app (nM) vs. human Cat K | Selectivity (Cat B/Cat K) | Selectivity (Cat L/Cat K) | Selectivity (Cat S/Cat K) | Reference |

| Odanacatib | Fluoroleucine side chain | 0.2 | >1000 | >1000 | 300 | [5] |

| Relacatib Analog 1 | 4S-parent azepanone | 0.16 | - | - | - | [6] |

| Relacatib Analog 10 | 4S-7-cis-methylazepanone | 0.041 | - | - | - | [6] |

| Nitrile Analog 23 | NH linker | 0.2 | 615 | 1760 | 510 | [7] |

Experimental Protocols:

-

Synthesis of Odanacatib Analogues: The synthesis of Odanacatib and its analogues often involves the coupling of a carboxylic acid intermediate with 1-amino-1-cyclopropanecarbonitrile using a peptide coupling reagent such as HATU or T3P.[7][8][9]

-

In Vitro Cathepsin K Inhibition Assay: Similar to the DPP-4 assay, the inhibitory activity against Cathepsin K is determined using a fluorometric assay.[4][10][11] A common substrate is Z-LR-AMC (N-carbobenzyloxy-L-leucyl-L-arginine 7-amido-4-methylcoumarin).

Experimental Workflow for Cathepsin K Inhibition Assay:

Caption: Workflow for in vitro Cathepsin K inhibition assay.

Antiviral Agents

Cyclopropyl nucleoside analogues have shown promise as antiviral agents, particularly against herpesviruses. The rigid cyclopropyl ring serves as a mimic of the ribose sugar in natural nucleosides.

Mechanism of Action: These compounds are typically prodrugs that are phosphorylated by viral kinases to their active triphosphate form. The triphosphate then acts as a competitive inhibitor or an alternative substrate for viral DNA polymerase, leading to chain termination and inhibition of viral replication.

Quantitative Data for Antiviral Cyclopropyl Nucleosides:

| Compound ID | Virus | IC50 (µg/mL) | Reference |

| 9-[[cis-1', 2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]guanine (3a) | HSV-1 | 0.020 | [12] |

| Acyclovir (control) | HSV-1 | 0.81 | [12] |

Experimental Protocols:

-

Synthesis of Cyclopropyl Nucleoside Analogues: The synthesis of these analogues often involves the condensation of a functionalized cyclopropane intermediate with a purine or pyrimidine base.[6][13][14]

-

In Vitro Antiviral Assay (HCMV): The antiviral activity is typically evaluated in cell culture using methods like the plaque reduction assay or a microneutralization assay.[15][16][17] These assays measure the ability of the compound to inhibit virus-induced cell death or viral replication.

Anticancer Agents

The cyclopropanecarbonitrile moiety has also been incorporated into molecules with anticancer activity. While the mechanisms are diverse, some derivatives have been shown to target key signaling pathways involved in cancer cell proliferation and survival.

Mechanism of Action and Signaling Pathways: One of the key pathways implicated in many cancers is the PI3K/Akt/mTOR pathway.[18][19][20][21][22] This pathway regulates cell growth, proliferation, and survival. While specific cyclopropanecarbonitrile derivatives directly targeting this pathway are still under investigation, the scaffold's ability to produce potent and selective kinase inhibitors makes this a promising area of research.

PI3K/Akt/mTOR Signaling Pathway:

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Conclusion and Future Perspectives

Cyclopropanecarbonitrile derivatives have established themselves as a valuable class of compounds in medicinal chemistry. Their unique structural features have been successfully exploited to develop potent and selective inhibitors of key enzymes such as DPP-4 and Cathepsin K, leading to promising drug candidates for diabetes and osteoporosis. Furthermore, their potential in antiviral and anticancer therapies is an active and exciting area of research.

Future efforts in this field will likely focus on the further optimization of existing derivatives to improve their pharmacokinetic and pharmacodynamic profiles. The exploration of novel synthetic methodologies to access a wider diversity of cyclopropanecarbonitrile-containing scaffolds will undoubtedly open up new avenues for drug discovery. As our understanding of the biological roles of various enzymes and signaling pathways deepens, the rational design of cyclopropanecarbonitrile derivatives targeting these new opportunities will continue to be a fruitful endeavor for medicinal chemists. The continued investigation of this versatile scaffold holds great promise for the development of the next generation of innovative therapeutics.

References

- 1. oatext.com [oatext.com]

- 2. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 3. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. WO2016095879A1 - Preparation of a highly pure intermediate for the synthesis of odanacatib - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. A practical enantioselective synthesis of odanacatib, a potent Cathepsin K inhibitor, via triflate displacement of an alpha-trifluoromethylbenzyl triflate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis and antiviral activity of novel acyclic nucleosides: discovery of a cyclopropyl nucleoside with potent inhibitory activity against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of novel cyclopropyl nucleoside analogues as potential antiherpetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Novel microneutralization assay for HCMV using automated data collection and analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. journals.asm.org [journals.asm.org]

- 18. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products | MDPI [mdpi.com]

- 19. PI3K-AKT-mTOR Compound Library | TargetMol | 化合物ライブラリー [targetmol.com]

- 20. researchgate.net [researchgate.net]

- 21. Targeting PI3K/Akt/mTOR signaling pathway in the treatment of prostate cancer radioresistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(3-Chlorophenyl)cyclopropanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the synthesis of 1-(3-Chlorophenyl)cyclopropanecarbonitrile, a valuable building block in medicinal chemistry and drug development. The featured methodology utilizes phase-transfer catalysis (PTC) for an efficient and scalable synthesis.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a substituted phenyl ring attached to a cyclopropane core, is of significant interest in the design of novel therapeutics. The synthesis of this compound is effectively achieved through the cyclopropanation of 3-chlorophenylacetonitrile with a 1,2-dihaloethane under phase-transfer catalytic conditions. This method offers several advantages, including the use of readily available and inexpensive reagents, mild reaction conditions, and simplified product isolation, making it suitable for both laboratory-scale synthesis and industrial production.

Phase-transfer catalysis is a powerful technique that facilitates the reaction between reactants in immiscible phases. In this synthesis, a quaternary ammonium salt is typically employed as the catalyst to transport the carbanion of 3-chlorophenylacetonitrile, generated in the aqueous phase by a strong base, into the organic phase where it reacts with the dihaloalkane to form the cyclopropane ring. The use of concentrated potassium hydroxide has been shown to be particularly effective in promoting this reaction over competing side reactions like the dehydrohalogenation of the dihaloalkane.

Key Reaction Parameters

The successful synthesis of this compound via phase-transfer catalysis is dependent on several key parameters. The table below summarizes the critical variables and their typical ranges for this reaction.

| Parameter | Typical Value/Range | Notes |

| Starting Material | 3-Chlorophenylacetonitrile | High purity is recommended for optimal yield. |

| Cyclopropanating Agent | 1,2-Dibromoethane | 1-Bromo-2-chloroethane can also be used. |

| Phase-Transfer Catalyst | Tetrabutylammonium bromide (TBAB) | Other quaternary ammonium salts can be used. |

| Base | 50-60% aq. Potassium Hydroxide | Generally more effective than sodium hydroxide. |

| Solvent | Toluene or Dichloromethane | The choice of solvent can influence reaction rate and yield. |

| Reaction Temperature | 20-40°C | The reaction is typically exothermic. |

| Reaction Time | 2-8 hours | Monitored by TLC or GC for completion. |

| Molar Ratio (Nitrile:Dibromoethane) | 1 : 1.1 - 1.5 | A slight excess of the dihaloalkane is often used. |

| Catalyst Loading | 1-5 mol% | Relative to the starting nitrile. |

Experimental Protocol

This protocol details the synthesis of this compound from 3-chlorophenylacetonitrile and 1,2-dibromoethane using tetrabutylammonium bromide as a phase-transfer catalyst.

Materials:

-

3-Chlorophenylacetonitrile

-

1,2-Dibromoethane

-

Tetrabutylammonium bromide (TBAB)

-

Potassium hydroxide (KOH)

-

Toluene

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, mechanical stirrer)

-

Heating mantle with temperature control

-

Rotary evaporator

-

Chromatography supplies (silica gel, solvents)

Procedure:

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 3-chlorophenylacetonitrile (10.0 g, 66.0 mmol) and tetrabutylammonium bromide (1.06 g, 3.3 mmol, 5 mol%).

-

Addition of Base: To this mixture, add a freshly prepared 50% (w/v) aqueous solution of potassium hydroxide (50 mL).

-

Initiation of Reaction: Begin vigorous stirring of the biphasic mixture.

-

Addition of Dihaloalkane: Slowly add 1,2-dibromoethane (13.5 g, 72.0 mmol) dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction should be observed. Maintain the reaction temperature between 30-40°C by using a water bath for cooling if necessary.

-

Reaction Monitoring: After the addition is complete, continue stirring the mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 4-6 hours).

-

Work-up: Upon completion of the reaction, add 100 mL of deionized water to the reaction mixture and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Washing: Combine the organic layers and wash them with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Application Notes and Protocols: Base-Promoted Synthesis of Nitrile-Substituted Cyclopropanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrile-substituted cyclopropanes are valuable structural motifs in medicinal chemistry and drug discovery. The nitrile group can serve as a versatile synthetic handle for further functionalization, and the cyclopropane ring imparts unique conformational constraints and metabolic stability to drug candidates.[1][2][3] This document provides detailed protocols for the base-promoted synthesis of dinitrile-substituted cyclopropanes via a Michael-initiated ring closure (MIRC) reaction. This method offers a transition-metal-free, efficient, and operationally simple route to these important building blocks from readily available starting materials.[1][2][3][4][5]

The synthesis involves the reaction of 2-arylacetonitriles and α-bromoennitriles under mild, basic conditions. The reaction proceeds through a tandem Michael-type addition followed by an intramolecular cyclization.[1][4] This approach demonstrates good functional group tolerance and provides moderate to excellent yields of the desired cyclopropane products.[1][2][3][4]

Reaction Mechanism and Workflow

The base-promoted synthesis of nitrile-substituted cyclopropanes proceeds through a well-defined reaction pathway. The general workflow for this synthesis is straightforward, involving simple reaction setup and purification steps.

Reaction Mechanism

The proposed mechanism for the formation of dinitrile-substituted cyclopropanes is initiated by the deprotonation of the 2-arylacetonitrile by a base to form a carbanion. This is followed by a Michael-type addition of the carbanion to the α-bromoennitrile. A subsequent 1,3-hydride transfer and intramolecular nucleophilic substitution lead to the formation of the cyclopropane ring.

References

- 1. Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05393D [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Michael-Initiated Ring Closure (MIRC) in Cyclopropane Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael-Initiated Ring Closure (MIRC) reaction is a powerful and versatile method for the synthesis of cyclopropane rings. This reaction proceeds through a tandem sequence involving a Michael addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution to form the three-membered ring.[1][2] The MIRC approach is highly valued for its ability to construct complex and densely functionalized cyclopropanes, often with a high degree of stereocontrol.[3][4] Cyclopropane-containing molecules are of significant interest in medicinal chemistry and drug development due to their unique conformational constraints and metabolic stability.

This document provides detailed application notes and experimental protocols for the synthesis of cyclopropanes via MIRC reactions, with a focus on organocatalyzed enantioselective methods.

Reaction Mechanism and Stereochemistry

The MIRC reaction can be broadly categorized into two main types based on the location of the leaving group. In Type I MIRC, the leaving group is on the Michael acceptor, while in Type II MIRC, the leaving group is on the nucleophile.[3] The stereochemical outcome of the reaction is often controlled by the use of chiral catalysts, such as cinchona alkaloids or prolinol derivatives, which can direct the approach of the nucleophile to the Michael acceptor, leading to high levels of diastereoselectivity and enantioselectivity.[1][3]

General Reaction Scheme

The overall transformation in an organocatalyzed MIRC reaction for cyclopropane synthesis can be depicted as follows:

Caption: General overview of the MIRC reaction for cyclopropane synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for key MIRC reactions.

Protocol 1: Enantioselective Synthesis of Spirocyclopropyl Oxindoles using a Cinchona Alkaloid-Derived Thiourea Catalyst

This protocol is adapted from the work of Bencivenni and Bartoli for the synthesis of spiro nitrocyclopropane oxindoles.[3]

Materials:

-

3-Alkenyl oxindole (1.0 equiv)

-

Bromonitromethane (1.2 equiv)

-

Cinchona alkaloid-derived bifunctional thiourea catalyst (e.g., (1S,2S)-N,N'-bis(3,5-bis(trifluoromethyl)phenyl)cyclohexane-1,2-diamine) (10 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Anhydrous solvent (e.g., Toluene)

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere, add the 3-alkenyl oxindole (e.g., 0.2 mmol, 1.0 equiv), the cinchona alkaloid-derived thiourea catalyst (0.02 mmol, 10 mol%), and the base (0.4 mmol, 2.0 equiv).

-

Add the anhydrous solvent (e.g., 2.0 mL of toluene) and stir the mixture at room temperature for 10 minutes.

-

Add bromonitromethane (0.24 mmol, 1.2 equiv) dropwise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired spirocyclopropyl oxindole.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Organocatalytic Synthesis of 2-Formylcyclopropanes using a Prolinol Derivative

This protocol is based on the work of Córdova and coworkers for the synthesis of enantioenriched 2-formylcyclopropanes.[3]

Materials:

-

α,β-Unsaturated aldehyde (1.0 equiv)

-

Bromomalonate (e.g., diethyl bromomalonate, 1.5 equiv)

-

TMS-protected prolinol catalyst (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, 20 mol%)

-

Base (e.g., 2,6-lutidine, 1.5 equiv)

-

Anhydrous solvent (e.g., CHCl₃)

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In an oven-dried vial equipped with a magnetic stir bar, dissolve the α,β-unsaturated aldehyde (e.g., 0.5 mmol, 1.0 equiv) and the TMS-protected prolinol catalyst (0.1 mmol, 20 mol%) in the anhydrous solvent (e.g., 1.0 mL of CHCl₃) under an inert atmosphere.

-

Add the base (0.75 mmol, 1.5 equiv) to the solution and stir for 5 minutes at room temperature.

-

Add the bromomalonate (0.75 mmol, 1.5 equiv) to the reaction mixture.

-

Stir the reaction at room temperature until the starting aldehyde is consumed, as monitored by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue directly by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield the 2-formylcyclopropane.

-

Analyze the product by NMR and mass spectrometry, and determine the enantiomeric excess by chiral GC or HPLC.

Data Presentation

The following tables summarize quantitative data for representative MIRC reactions, showcasing the versatility and efficiency of this methodology.

Table 1: Enantioselective MIRC Synthesis of Substituted Cyclopropanes with Cinchona Alkaloid Catalysts

| Entry | Michael Acceptor | Nucleophile | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | dr | ee (%) | Reference |

| 1 | Chalcone | Diethyl bromomalonate | Quinidine-derived PTC (10) | K₂CO₃ | Toluene | 24 | 98 | >20:1 | 91 | [3] |

| 2 | 4-Nitro-5-styrylisoxazole | Diethyl bromomalonate | Cinchona-derived PTC (10) | Cs₂CO₃ | CH₂Cl₂ | 12 | 99 | >20:1 | 96 | [1] |

| 3 | (Z)-3-substituted-2-(4-pyridyl)-acrylonitrile | Diethyl 2-bromomalonate | Cinchona-derived PTC (10) | K₃PO₄ | CH₂Cl₂ | 0.5 | 95 | >20:1 (cis) | 83 | [3] |

Table 2: Organocatalytic MIRC Synthesis of Cyclopropanes with Prolinol-derived Catalysts

| Entry | Michael Acceptor | Nucleophile | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | dr | ee (%) | Reference |

| 1 | Cinnamaldehyde | Diethyl bromomalonate | (S)-TMS-diphenylprolinol (20) | 2,6-Lutidine | CHCl₃ | 12 | 85 | >25:1 | 96 | |

| 2 | Crotonaldehyde | Diethyl bromomalonate | (S)-TMS-diphenylprolinol (20) | 2,6-Lutidine | CHCl₃ | 12 | 75 | >25:1 | 93 | |

| 3 | α-Methylcinnamaldehyde | Diethyl bromomalonate | (S)-TMS-diphenylprolinol (20) | 2,6-Lutidine | CHCl₃ | 24 | 60 | >20:1 | 97 | [1] |

Signaling Pathways and Experimental Workflows

Proposed Catalytic Cycle for Prolinol-Catalyzed MIRC Reaction

The following diagram illustrates the proposed catalytic cycle for the enantioselective MIRC reaction catalyzed by a prolinol derivative. The catalyst activates the α,β-unsaturated aldehyde through the formation of a chiral iminium ion, which then undergoes a stereoselective Michael addition.

Caption: Proposed catalytic cycle for the prolinol-catalyzed MIRC reaction.

Experimental Workflow for a Typical MIRC Reaction

This diagram outlines the general workflow for setting up, running, and analyzing a MIRC reaction for cyclopropane synthesis.

Caption: General experimental workflow for a MIRC cyclopropanation reaction.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 3. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]

- 4. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]

Application Notes and Protocols for the Cyclopropanation of 3-Chlorophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 1-(3-chlorophenyl)cyclopropane-1-carbonitrile, a valuable building block in medicinal chemistry and drug discovery. The cyclopropane motif can impart unique conformational rigidity, metabolic stability, and biological activity to molecules. Two primary, robust methods for the cyclopropanation of 3-chlorophenylacetonitrile are presented: Phase-Transfer Catalyzed (PTC) alkylation and a Michael-Initiated Ring Closure (MIRC) reaction.

Method 1: Phase-Transfer Catalyzed (PTC) Cyclopropanation

This method utilizes the reaction of 3-chlorophenylacetonitrile with a 1,2-dihaloethane under biphasic conditions, facilitated by a phase-transfer catalyst. This approach is advantageous due to its operational simplicity and the use of inexpensive reagents.

Reaction Principle

The reaction proceeds via the deprotonation of 3-chlorophenylacetonitrile by a strong base in the aqueous phase. The phase-transfer catalyst facilitates the transfer of the resulting carbanion to the organic phase, where it undergoes a double alkylation with a 1,2-dihaloethane to form the cyclopropane ring.

Experimental Protocol

Materials:

-

3-Chlorophenylacetonitrile

-

1,2-Dibromoethane or 1,2-Dichloroethane

-

Sodium Hydroxide (NaOH), 50% aqueous solution

-

Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBAC)

-

Toluene or Chlorobenzene

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, magnetic stirrer)

-

Heating mantle or oil bath

-

Rotary evaporator

-

Chromatography equipment (silica gel, solvents)

Procedure:

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 3-chlorophenylacetonitrile (1 equivalent), the chosen 1,2-dihaloethane (1.2 equivalents), the phase-transfer catalyst (e.g., TBAB, 0.05 equivalents), and toluene (100 mL).

-

Addition of Base: With vigorous stirring, slowly add a 50% aqueous solution of sodium hydroxide (4 equivalents) to the reaction mixture via the dropping funnel over 30 minutes. An exothermic reaction may be observed.

-

Reaction: Heat the mixture to 60-70°C and maintain vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After completion, cool the reaction mixture to room temperature. Add water (50 mL) and separate the organic layer. Extract the aqueous layer with toluene (2 x 30 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 1-(3-chlorophenyl)cyclopropane-1-carbonitrile.

Quantitative Data Summary

| Entry | 1,2-Dihaloethane | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1,2-Dibromoethane | TBAB | 50% NaOH | Toluene | 70 | 5 | 75-85 |

| 2 | 1,2-Dichloroethane | TEBAC | 50% NaOH | Chlorobenzene | 80 | 6 | 65-75 |